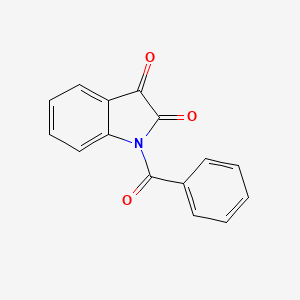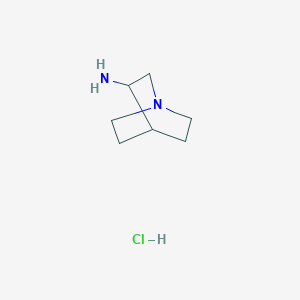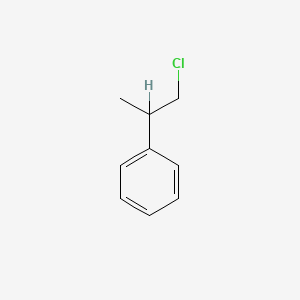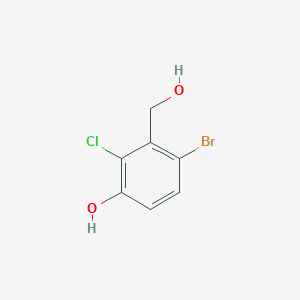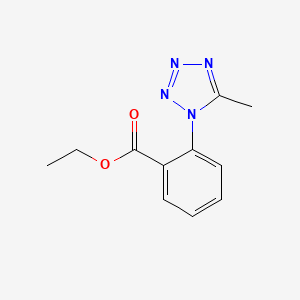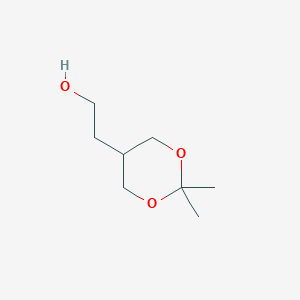
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol
Übersicht
Beschreibung
“2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 . It is also known by its CAS number 102147-75-1 .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is BTAUZIVCHJIXAX-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” include a boiling point of 81-83 °C (at 0.2 Torr pressure), a density of 0.988±0.06 g/cm3, and a pKa value of 14.95±0.10 .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
102147-75-1 |
|---|---|
Produktname |
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-5-7(3-4-9)6-11-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
OCUBTJWUNITBOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)CCO)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

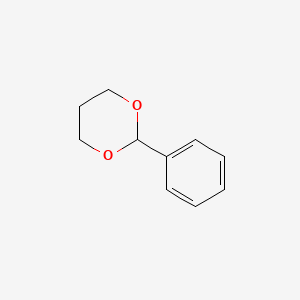
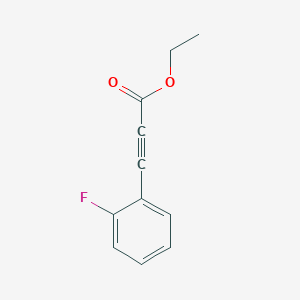
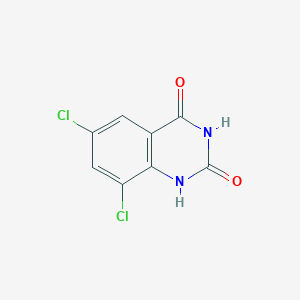
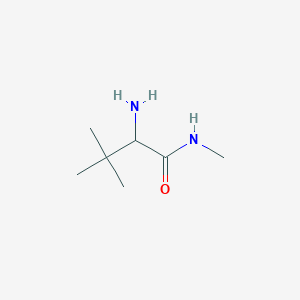
![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
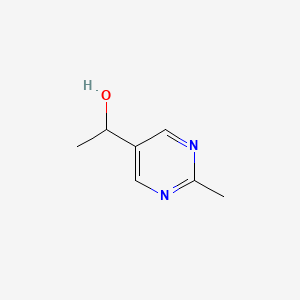
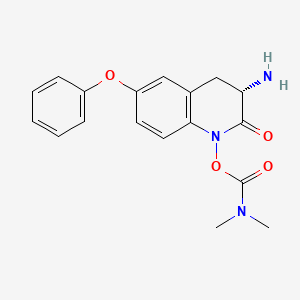
![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
